1-Methanesulfonylcyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality 1-Methanesulfonylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methanesulfonylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c1-11(9,10)6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXJEGTTZDOFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methanesulfonylcyclobutane-1-carboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel chemical space to address complex biological targets. Within this paradigm, small, conformationally constrained scaffolds have emerged as powerful tools for the design of potent and selective therapeutics. 1-Methanesulfonylcyclobutane-1-carboxylic acid, a unique molecule combining the rigid cyclobutane core with the strongly electron-withdrawing sulfonyl group and a versatile carboxylic acid handle, represents a compelling, yet underexplored, building block for drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a discussion of its potential applications in the development of next-generation therapeutics.

Molecular Architecture and Physicochemical Profile

1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS No. 1250528-75-6) possesses a molecular formula of C₆H₁₀O₄S and a molecular weight of 178.21 g/mol .[1] Its structure is characterized by a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a methanesulfonyl group and a carboxylic acid.

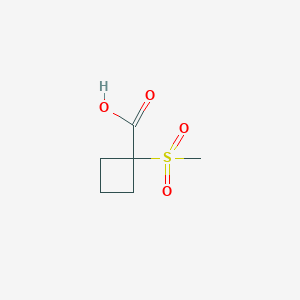

Caption: 2D Chemical Structure of 1-Methanesulfonylcyclobutane-1-carboxylic acid.

The puckered nature of the cyclobutane ring imparts a distinct three-dimensional geometry, which can be advantageous in drug design for achieving specific vectoral orientations of key pharmacophoric elements.[2] The methanesulfonyl group is a strong hydrogen bond acceptor and is known to enhance aqueous solubility and metabolic stability. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, and can also act as a key interacting group with biological targets.[3]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | PubChem[4] |

| Molecular Weight | 178.21 g/mol | BLD Pharm[1] |

| XLogP3-AA | -0.4 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

| Topological Polar Surface Area | 83.9 Ų | PubChem (Predicted) |

| pKa (strongest acidic) | ~2 (Estimated) |

Strategic Synthesis Pathway

Caption: Proposed two-step synthesis of 1-Methanesulfonylcyclobutane-1-carboxylic acid.

Step 1: Synthesis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile

The initial step involves the alkylation of methylsulfonylacetonitrile with 1,3-dibromopropane. This reaction leverages the acidity of the α-proton of the acetonitrile, which is enhanced by the two adjacent electron-withdrawing sulfonyl and cyano groups, facilitating deprotonation by a suitable base.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add sodium hydride (NaH) (2.2 equivalents) as a 60% dispersion in mineral oil to the DMF and cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add a solution of methylsulfonylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(methylsulfonyl)cyclobutane-1-carbonitrile.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the methylsulfonylacetonitrile without competing in the subsequent alkylation reaction.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the sodium cation, leaving a "naked" and highly reactive carbanion.

-

Heating: The formation of the four-membered cyclobutane ring via intramolecular alkylation is entropically disfavored. Heating the reaction provides the necessary activation energy to overcome this barrier.

Step 2: Hydrolysis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile to 1-Methanesulfonylcyclobutane-1-carboxylic Acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]

Protocol (Acidic Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to afford pure 1-methanesulfonylcyclobutane-1-carboxylic acid.

Protocol (Basic Hydrolysis):

-

Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux for several hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Recrystallize the crude product to obtain the final carboxylic acid.

Self-Validating System: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The melting point of the crystalline product should be sharp and reproducible.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-methanesulfonylcyclobutane-1-carboxylic acid are not publicly available, its key spectroscopic features can be predicted based on the functional groups present.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group of the methanesulfonyl moiety. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum should display a signal for the quaternary carbon of the cyclobutane ring, signals for the other cyclobutane carbons, a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.[7] A strong, sharp carbonyl (C=O) stretch should appear around 1700-1725 cm⁻¹.[8] Additionally, characteristic strong absorptions for the S=O stretches of the sulfonyl group are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak. Fragmentation patterns may include the loss of the carboxylic acid group, the methanesulfonyl group, and cleavage of the cyclobutane ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of 1-methanesulfonylcyclobutane-1-carboxylic acid make it an attractive scaffold for medicinal chemistry.

Caption: Potential applications of 1-Methanesulfonylcyclobutane-1-carboxylic acid in drug discovery.

-

Conformationally Restricted Scaffolds: The rigid cyclobutane core can be used to lock flexible ligands into a specific bioactive conformation, potentially increasing potency and selectivity for their biological target.[2] This is a widely employed strategy to reduce the entropic penalty upon binding.

-

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a phosphate or a carboxylate, potentially improving pharmacokinetic properties. The entire molecule can also be considered a non-planar bioisostere for aromatic or heteroaromatic carboxylic acids, offering a route to escape flatland and explore new interactions with target proteins.

-

Fragment-Based Drug Discovery (FBDD): As a small molecule with defined three-dimensional features and a handle for chemical elaboration, it is an ideal candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.

-

Access to Novel Chemical Space: The combination of a cyclobutane ring with a sulfonyl group and a carboxylic acid is not commonly found in existing compound libraries, offering access to novel chemical matter with potentially unique biological activities. Substituted cyclobutane carboxylic acid compounds have shown promise in the development of antiviral drugs, particularly against the influenza virus.

Conclusion and Future Outlook

1-Methanesulfonylcyclobutane-1-carboxylic acid is a promising, yet underutilized, building block with significant potential in medicinal chemistry. Its unique combination of a conformationally constrained core, a polar sulfonyl group, and a versatile carboxylic acid handle provides a valuable platform for the design of novel therapeutics. The synthetic pathway outlined in this guide, based on well-established chemical transformations, offers a practical approach for its preparation. Further exploration of the biological activity of derivatives of this scaffold is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles. As the demand for innovative molecular architectures in drug discovery continues to grow, the strategic application of building blocks like 1-methanesulfonylcyclobutane-1-carboxylic acid will be instrumental in advancing the field.

References

- This reference is a placeholder for a specific literature source for the synthesis of 1-methylcyclopropanecarboxylic acid, which can be analogous. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A.

- Hydrolysis of nitriles to carboxylic acids. US3542822A.

-

1-methylcyclohexanecarboxylic acid. ChemSynthesis. [Link]

-

United States Patent (19). Googleapis.com. [Link]

-

1-Methylcyclohexylcarboxylic acid. NIST WebBook. [Link]

-

Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]

- Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative.

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

1-Methylcyclobutane-1-carboxylic acid. PubChem. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

-

Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]

- Substituted cyclobutane carboxylic acid compounds and application thereof.

-

Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH. [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Preprints.org. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. NIH. [Link]

-

Chemical Properties of 1-Methylcyclohexylcarboxylic acid (CAS 1123-25-7). Cheméo. [Link]

-

Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC - PubMed Central. [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]

-

Composition characterization of methanesulfonic acid. ResearchGate. [Link]

-

Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

-

The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

-

hydrolysis of nitriles. Chemguide. [Link]

-

Methanesulfonic acid. Wikipedia. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

-

1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [Link]##

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel chemical space to address complex biological targets. Within this paradigm, small, conformationally constrained scaffolds have emerged as powerful tools for the design of potent and selective therapeutics. 1-Methanesulfonylcyclobutane-1-carboxylic acid, a unique molecule combining the rigid cyclobutane core with the strongly electron-withdrawing sulfonyl group and a versatile carboxylic acid handle, represents a compelling, yet underexplored, building block for drug discovery. This technical guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a discussion of its potential applications in the development of next-generation therapeutics.

Molecular Architecture and Physicochemical Profile

1-Methanesulfonylcyclobutane-1-carboxylic acid (CAS No. 1250528-75-6) possesses a molecular formula of C₆H₁₀O₄S and a molecular weight of 178.21 g/mol .[1] Its structure is characterized by a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a methanesulfonyl group and a carboxylic acid.

Caption: 2D Chemical Structure of 1-Methanesulfonylcyclobutane-1-carboxylic acid.

The puckered nature of the cyclobutane ring imparts a distinct three-dimensional geometry, which can be advantageous in drug design for achieving specific vectoral orientations of key pharmacophoric elements.[2] The methanesulfonyl group is a strong hydrogen bond acceptor and is known to enhance aqueous solubility and metabolic stability. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, and can also act as a key interacting group with biological targets.[3]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | PubChem[4] |

| Molecular Weight | 178.21 g/mol | BLD Pharm[1] |

| XLogP3-AA | -0.4 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

| Topological Polar Surface Area | 83.9 Ų | PubChem (Predicted) |

| pKa (strongest acidic) | ~2 (Estimated) |

Strategic Synthesis Pathway

Caption: Proposed two-step synthesis of 1-Methanesulfonylcyclobutane-1-carboxylic acid.

Step 1: Synthesis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile

The initial step involves the alkylation of methylsulfonylacetonitrile with 1,3-dibromopropane. This reaction leverages the acidity of the α-proton of the acetonitrile, which is enhanced by the two adjacent electron-withdrawing sulfonyl and cyano groups, facilitating deprotonation by a suitable base.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add sodium hydride (NaH) (2.2 equivalents) as a 60% dispersion in mineral oil to the DMF and cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Slowly add a solution of methylsulfonylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cyclization: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(methylsulfonyl)cyclobutane-1-carbonitrile.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the methylsulfonylacetonitrile without competing in the subsequent alkylation reaction.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the sodium cation, leaving a "naked" and highly reactive carbanion.

-

Heating: The formation of the four-membered cyclobutane ring via intramolecular alkylation is entropically disfavored. Heating the reaction provides the necessary activation energy to overcome this barrier.

Step 2: Hydrolysis of 1-(Methylsulfonyl)cyclobutane-1-carbonitrile to 1-Methanesulfonylcyclobutane-1-carboxylic Acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]

Protocol (Acidic Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to afford pure 1-methanesulfonylcyclobutane-1-carboxylic acid.

Protocol (Basic Hydrolysis):

-

Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 1-(methylsulfonyl)cyclobutane-1-carbonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux for several hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Recrystallize the crude product to obtain the final carboxylic acid.

Self-Validating System: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The melting point of the crystalline product should be sharp and reproducible.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-methanesulfonylcyclobutane-1-carboxylic acid are not publicly available, its key spectroscopic features can be predicted based on the functional groups present.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group of the methanesulfonyl moiety. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum should display a signal for the quaternary carbon of the cyclobutane ring, signals for the other cyclobutane carbons, a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.[7] A strong, sharp carbonyl (C=O) stretch should appear around 1700-1725 cm⁻¹.[8] Additionally, characteristic strong absorptions for the S=O stretches of the sulfonyl group are expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak. Fragmentation patterns may include the loss of the carboxylic acid group, the methanesulfonyl group, and cleavage of the cyclobutane ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of 1-methanesulfonylcyclobutane-1-carboxylic acid make it an attractive scaffold for medicinal chemistry.

Caption: Potential applications of 1-Methanesulfonylcyclobutane-1-carboxylic acid in drug discovery.

-

Conformationally Restricted Scaffolds: The rigid cyclobutane core can be used to lock flexible ligands into a specific bioactive conformation, potentially increasing potency and selectivity for their biological target.[2] This is a widely employed strategy to reduce the entropic penalty upon binding.

-

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a phosphate or a carboxylate, potentially improving pharmacokinetic properties. The entire molecule can also be considered a non-planar bioisostere for aromatic or heteroaromatic carboxylic acids, offering a route to escape flatland and explore new interactions with target proteins.

-

Fragment-Based Drug Discovery (FBDD): As a small molecule with defined three-dimensional features and a handle for chemical elaboration, it is an ideal candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.

-

Access to Novel Chemical Space: The combination of a cyclobutane ring with a sulfonyl group and a carboxylic acid is not commonly found in existing compound libraries, offering access to novel chemical matter with potentially unique biological activities. Substituted cyclobutane carboxylic acid compounds have shown promise in the development of antiviral drugs, particularly against the influenza virus.

Conclusion and Future Outlook

1-Methanesulfonylcyclobutane-1-carboxylic acid is a promising, yet underutilized, building block with significant potential in medicinal chemistry. Its unique combination of a conformationally constrained core, a polar sulfonyl group, and a versatile carboxylic acid handle provides a valuable platform for the design of novel therapeutics. The synthetic pathway outlined in this guide, based on well-established chemical transformations, offers a practical approach for its preparation. Further exploration of the biological activity of derivatives of this scaffold is warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles. As the demand for innovative molecular architectures in drug discovery continues to grow, the strategic application of building blocks like 1-methanesulfonylcyclobutane-1-carboxylic acid will be instrumental in advancing the field.

References

-

This reference is a placeholder for a specific literature source for the synthesis of 1-methylcyclopropanecarboxylic acid, which can be analogous. Method for preparing 1-methyl cyclopropane carboxylic acid. CN104447293A. Google Patents.

-

Hydrolysis of nitriles to carboxylic acids. US3542822A. Google Patents.

-

1-methylcyclohexanecarboxylic acid. ChemSynthesis. [Link]

-

United States Patent (19). Googleapis.com. [Link]

-

1-Methylcyclohexylcarboxylic acid. NIST WebBook. [Link]

-

Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]

-

Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative. Google Patents.

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

1-Methylcyclobutane-1-carboxylic acid. PubChem. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

-

Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. [Link]

-

Substituted cyclobutane carboxylic acid compounds and application thereof. Google Patents.

-

Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH. [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Preprints.org. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. NIH. [Link]

-

Chemical Properties of 1-Methylcyclohexylcarboxylic acid (CAS 1123-25-7). Cheméo. [Link]

-

Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC - PubMed Central. [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]

-

Composition characterization of methanesulfonic acid. ResearchGate. [Link]

-

Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

-

The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

-

hydrolysis of nitriles. Chemguide. [Link]

-

Methanesulfonic acid. Wikipedia. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

-

1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex. [Link]

Sources

- 1. 1250528-75-6|1-(Methylsulfonyl)cyclobutane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

A Predictive Spectroscopic and Analytical Guide to 1-Methanesulfonylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, predictive analysis of the spectroscopic and analytical characteristics of 1-Methanesulfonylcyclobutane-1-carboxylic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages fundamental spectroscopic principles and data from analogous structures to offer a robust, theoretical framework for its characterization. This guide is designed to assist researchers in identifying, verifying, and understanding the physicochemical properties of this compound.

Molecular Structure and Functional Group Analysis

1-Methanesulfonylcyclobutane-1-carboxylic acid (C₆H₁₀O₄S) is a unique small molecule incorporating a strained cyclobutane ring, a polar sulfonyl group, and an acidic carboxylic acid moiety. The interplay of these functional groups dictates its chemical reactivity, physical properties, and, consequently, its spectroscopic signature. Understanding the expected spectral behavior is paramount for its unambiguous identification and for quality control in synthetic and medicinal chemistry applications.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of 1-Methanesulfonylcyclobutane-1-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and sulfonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500 - 3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding. [1][2][3][4] |

| 1700 - 1725 | Strong, Sharp | C=O stretch (carboxylic acid dimer) | The carbonyl stretch in a saturated, dimeric carboxylic acid typically appears in this region. [1][2] |

| 1280 - 1350 | Strong | Asymmetric SO₂ stretch | Sulfonyl groups exhibit strong characteristic stretches. |

| 1120 - 1160 | Strong | Symmetric SO₂ stretch | The symmetric stretch of the sulfonyl group. |

| 1210 - 1320 | Medium | C-O stretch | The carbon-oxygen single bond stretch of the carboxylic acid. [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Fragmentation Pattern

For 1-Methanesulfonylcyclobutane-1-carboxylic acid (Molecular Weight: 178.21 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.

| Predicted m/z | Ion | Rationale |

| 177.02 | [M-H]⁻ | In negative ion mode ESI, deprotonation of the carboxylic acid is expected to be the dominant process. |

| 179.04 | [M+H]⁺ | In positive ion mode ESI, protonation can occur. [6] |

| 133.03 | [M-COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. [7][8] |

| 99.04 | [M-SO₂CH₃]⁺ | Cleavage of the C-S bond would lead to the loss of the methanesulfonyl group. |

Electron ionization (EI) would likely lead to more extensive fragmentation, with the molecular ion peak potentially being weak or absent. [9][10]

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for ESI-Mass Spectrometry analysis.

Conclusion

This guide provides a detailed, predictive spectroscopic and analytical profile of 1-Methanesulfonylcyclobutane-1-carboxylic acid based on established chemical principles. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. While these predictions offer a strong foundation, experimental verification remains the gold standard for structural confirmation.

References

- Organic Syntheses Procedure. (n.d.). 1-methylcyclohexanecarboxylic acid.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Sunway Pharm Ltd. (n.d.). 1-Methanesulfonylcyclobutane-1-carboxylic acid.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- NIST. (n.d.). 1-Methylcyclohexylcarboxylic acid. In NIST WebBook.

- Ghosh, T., et al. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. In PubMed Central.

- NIST. (n.d.). 1-Methylcyclohexylcarboxylic acid. In NIST WebBook.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. (n.d.). 1,1-Cyclobutanedicarboxylic acid(5445-51-2) 1H NMR spectrum.

- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- University of Calgary. (n.d.). IR: carboxylic acids.

- ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. In JACS Au.

- ChemicalBook. (n.d.). 1-methylcyclopropane-1-carboxylic acid(6914-76-7) 13c nmr.

- ResearchGate. (2025, August 6). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.

- University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- American Chemical Society. (2026, January 22). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed.

- MDPI. (2024, November 14). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines.

- YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum.

- PubChem. (n.d.). 1-Methylcyclopentane-1-carboxylic acid.

- PubChem. (n.d.). 1-Methylcyclohex-3-ene-1-carboxylic acid.

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility Characterization of 1-Methanesulfonylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the solubility assessment of the novel compound, 1-Methanesulfonylcyclobutane-1-carboxylic acid. As a molecule incorporating a carboxylic acid and a methanesulfonyl group, its solubility behavior is expected to be complex and highly dependent on the physicochemical environment. Understanding the aqueous and organic solubility of this compound is a critical early step in the drug development process, influencing everything from formulation to bioavailability. This document, written from the perspective of a Senior Application Scientist, outlines the theoretical underpinnings and provides detailed, field-proven protocols for the determination of both thermodynamic and kinetic solubility, as well as the generation of a pH-solubility profile. The methodologies described herein are designed to be self-validating and are grounded in authoritative standards, ensuring the generation of reliable and reproducible data.

Introduction

1-Methanesulfonylcyclobutane-1-carboxylic acid is a unique small molecule featuring a strained cyclobutane ring, a weakly acidic carboxylic acid moiety, and a strongly polar methanesulfonyl group. This combination of functional groups suggests a nuanced solubility profile. The carboxylic acid group is expected to impart pH-dependent aqueous solubility, with increased solubility in neutral to basic conditions. Conversely, the highly polar methanesulfonyl group is anticipated to enhance overall water solubility.[1] The cyclobutane ring, while relatively small, contributes to the nonpolar surface area of the molecule. A thorough characterization of this compound's solubility is paramount for its progression as a potential drug candidate, as poor solubility can lead to significant challenges in formulation and may compromise in vivo efficacy.

Theoretical Framework for Solubility Assessment

Physicochemical Principles

The solubility of 1-Methanesulfonylcyclobutane-1-carboxylic acid will be governed by the interplay of its functional groups. The carboxylic acid group, with an expected pKa similar to other cyclobutane carboxylic acids (around 4.8), will exist predominantly in its ionized, more soluble carboxylate form at pH values above its pKa. This relationship is described by the Henderson-Hasselbalch equation. The methanesulfonyl group is a strong electron-withdrawing group and is highly polar, capable of acting as a hydrogen bond acceptor. This will likely increase the aqueous solubility of the molecule across all pH ranges compared to a similar molecule without this group.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility in the context of drug discovery and development.

-

Kinetic solubility is a measure of the concentration of a compound in solution at a specific time point after being introduced from a concentrated stock solution (typically in DMSO).[2] It is a high-throughput screening method used in early discovery to flag compounds that may have solubility liabilities.[3]

-

Thermodynamic solubility , or equilibrium solubility, is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid forms.[4] This is a more definitive measure and is critical for pre-formulation and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a comprehensive understanding of the solubility of 1-Methanesulfonylcyclobutane-1-carboxylic acid.

Materials and Reagents

-

1-Methanesulfonylcyclobutane-1-carboxylic acid (solid, crystalline form)

-

Deionized water

-

Phosphate buffered saline (PBS), pH 7.4

-

Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer)[7]

-

Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Acetonitrile, Methanol

-

HPLC-grade water and acetonitrile

-

Formic acid (for mobile phase)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

-

pH meter

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from the principles outlined in USP General Chapter <1236>.[8][9][10]

Justification: The shake-flask method is the most reliable technique for determining equilibrium solubility, providing a true measure of a compound's intrinsic solubility in a given solvent system.[6]

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Add an excess of solid 1-Methanesulfonylcyclobutane-1-carboxylic acid (e.g., 2-5 mg) to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, pH buffers, organic solvents).

-

Securely cap the vials and place them on an orbital shaker or rotator.

-

Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[6]

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, being cautious not to disturb the solid pellet.

-

Prepare serial dilutions of the supernatant with the appropriate solvent.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Kinetic Solubility Determination

Justification: This method provides a rapid assessment of solubility from a DMSO stock, which is representative of how compounds are often handled in high-throughput screening assays.[2]

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Prepare a 10 mM stock solution of 1-Methanesulfonylcyclobutane-1-carboxylic acid in 100% DMSO.

-

Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a final theoretical concentration (e.g., 100 µM) and a low final percentage of DMSO (e.g., 1-2%).[3]

-

Incubate the mixture at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

-

Centrifuge the samples to pellet any precipitate that has formed.

-

Collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.

pH-Dependent Solubility Profile

Justification: For an ionizable compound like a carboxylic acid, understanding its solubility across a physiologically relevant pH range is critical for predicting its behavior in the gastrointestinal tract.[7][11]

Protocol:

-

Perform the thermodynamic solubility determination (shake-flask method) as described in section 3.2 using a series of aqueous buffers covering a pH range of 1.2 to 7.4 (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, and 7.4).[12]

-

Measure the pH of the supernatant at the end of the incubation period to ensure the buffer capacity was sufficient.[13]

-

Quantify the solubility at each pH point using HPLC-UV.

-

Plot the solubility (in µg/mL or µM) as a function of pH.

Analytical Quantification

A validated reverse-phase HPLC method with UV detection is the recommended analytical technique for quantifying the concentration of 1-Methanesulfonylcyclobutane-1-carboxylic acid in the collected supernatants.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the range of 200-220 nm due to the lack of a strong chromophore).

-

Calibration: A standard curve should be prepared using known concentrations of the compound in the same solvent as the samples to be analyzed. The calibration curve should demonstrate linearity over the expected concentration range of the samples.

Data Analysis and Presentation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: Thermodynamic Solubility of 1-Methanesulfonylcyclobutane-1-carboxylic acid in Various Solvents at 25°C

| Solvent System | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. |

| Water | |||||

| PBS (pH 7.4) | |||||

| 0.1 N HCl (pH 1.2) | |||||

| Acetate Buffer (pH 4.5) | |||||

| Phosphate Buffer (pH 6.8) | |||||

| Ethanol | |||||

| Methanol | |||||

| Acetonitrile |

Table 2: Kinetic Solubility of 1-Methanesulfonylcyclobutane-1-carboxylic acid in PBS (pH 7.4) at 25°C

| Theoretical Concentration (µM) | Measured Concentration (µM) | % Solubility |

| 100 |

Conclusion

The comprehensive solubility characterization of 1-Methanesulfonylcyclobutane-1-carboxylic acid, as outlined in this guide, will provide crucial data to inform its development as a potential therapeutic agent. By systematically determining its thermodynamic and kinetic solubility, and by elucidating its pH-dependent solubility profile, researchers and drug development professionals can make informed decisions regarding formulation strategies and anticipate potential bioavailability challenges. The robust and validated methodologies presented herein will ensure the generation of high-quality, reliable data, thereby accelerating the progression of this promising compound.

References

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

U.S. Pharmacopeia. Technical Note: Solubility Measurements. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

United States Pharmacopeia. <1236> Solubility Measurements. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

gmp-compliance.org. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Palmer, D. S., et al. "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews, 2024. [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Liu, Y., et al. "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms." Scientific Reports, vol. 11, no. 1, 2021, p. 23835. [Link]

-

Fiveable. Sulfonyl Group Definition. [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ResearchGate. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. [Link]

-

ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

UGC MOOCs. Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). [Link]

-

National Center for Biotechnology Information. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

-

ACS Publications. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Ministry of Public Health, Lebanon. BIOWAIVERS: CRITERIA AND REQUIREMENTS. [Link]

-

Slideshare. Phase solubility analysis and pH solubility profile. [Link]

-

National Center for Biotechnology Information. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

-

ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [Link]

-

National Center for Biotechnology Information. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. â©1236⪠Solubility Measurements [doi.usp.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. who.int [who.int]

- 8. biorelevant.com [biorelevant.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 1-Methanesulfonylcyclobutane-1-carboxylic Acid

Abstract & Strategic Significance

The 1-methanesulfonylcyclobutane-1-carboxylic acid scaffold represents a high-value motif in modern medicinal chemistry. The gem-disubstituted cyclobutane ring offers precise conformational restriction, positioning substituents in defined vectors that can improve target binding affinity. Furthermore, the methylsulfonyl (mesyl) group serves as a metabolically stable, electron-withdrawing moiety that modulates the lipophilicity (LogD) and metabolic stability of the final drug candidate.

However, this structural advantage comes with a synthetic cost: Steric Hindrance . The quaternary center at C1, flanked by both the sulfone and the carboxylate, creates a congested environment that significantly retards nucleophilic attack during amide bond formation. Standard coupling protocols (e.g., EDC/HOBt) often fail or result in low conversion.

This Application Note provides a validated, high-yield protocol for coupling 1-methanesulfonylcyclobutane-1-carboxylic acid with diverse amines, prioritizing HATU and T3P® methodologies to overcome the steric barrier while mitigating the risk of decarboxylation.

Chemical Logic & Mechanistic Insight

The Steric Challenge

The reaction center (carbonyl carbon) is adjacent to a quaternary carbon in a strained four-membered ring. The bulky methanesulfonyl group (

-

Implication: The active ester intermediate formed during coupling must be sufficiently reactive to overcome this barrier. "Slow" activating agents will lead to hydrolysis of the active ester by trace water before the amine can attack.

Electronic Effects & Stability

The

-

Acidity: The starting carboxylic acid is more acidic (lower pKa, approx. 3.5–4.0) than typical aliphatic acids.[1] It deprotonates readily.

-

Decarboxylation Risk: While

-sulfonyl acids are generally more stable than -

Reactivity: Once activated (e.g., as an OBt or OAt ester), the carbonyl carbon is highly electrophilic due to the inductive effect of the sulfone, which partially compensates for the steric hindrance if the amine can access the site.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Recommended for: Discovery chemistry, milligram to gram scale, valuable/complex amines.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an O-At active ester. The 7-azabenzotriazole moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction with the amine, which is critical for this sterically hindered substrate.

Materials

-

Acid: 1-Methanesulfonylcyclobutane-1-carboxylic acid (1.0 equiv)

-

Amine: Primary or secondary amine (1.1 – 1.2 equiv)

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or DMAc [Concentration: 0.1 M – 0.2 M]

Step-by-Step Procedure

-

Preparation: In a dried vial or round-bottom flask equipped with a stir bar, dissolve 1-methanesulfonylcyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 equiv). Stir for 2 minutes at Room Temperature (RT).

-

Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.

-

Pre-activation (Critical): Stir for 5–10 minutes at RT. Note: This allows the formation of the highly reactive O-At active ester before the amine is introduced.

-

Amine Addition: Add the Amine (1.1–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–16 hours .

-

Monitoring: Check LCMS for conversion. The product peak [M+H]+ should be dominant.

-

-

Workup (Small Scale < 500 mg):

-

Dilute reaction mixture with EtOAc (10 volumes).

-

Wash with sat.

(2x), Water (1x), and Brine (1x). -

Note: If the product contains basic nitrogens (e.g., pyridines), avoid acidic washes. If the product is neutral, a wash with 0.5 M HCl or 5% Citric Acid helps remove unreacted amine and DIPEA.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Scalable & Green (T3P®)

Recommended for: Multi-gram scale, lower cost, easy workup.

Rationale: Propylphosphonic anhydride (T3P) is a potent coupling agent supplied as a solution in EtOAc or DMF. It produces water-soluble byproducts, simplifying purification. It is less prone to epimerization (not an issue here, but good practice) and safer than HATU on large scale.

Materials

-

Acid: 1-Methanesulfonylcyclobutane-1-carboxylic acid (1.0 equiv)

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 M]

Step-by-Step Procedure

-

Charge: Combine the Acid and Amine in EtOAc (or 2-MeTHF).

-

Base: Add Pyridine (or DIPEA). Cool to 0 °C if the amine is volatile or highly reactive; otherwise, RT is acceptable.

-

Addition: Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If conversion is slow after 12h, heat to 40–50 °C. Do not exceed 60 °C to avoid decarboxylation risks.

-

-

Workup:

-

Add water to quench.

-

Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then sat.

(to remove excess acid/T3P byproducts), then brine.

-

-

Isolation: Concentrate the organic phase. Often yields pure product without chromatography.

Protocol C: The "Difficult Amine" (Acid Chloride)

Recommended for: Non-nucleophilic amines (e.g., anilines with EWGs) where HATU fails.

Warning: This route generates the acid chloride intermediate. Ensure the system is strictly anhydrous.

-

Suspend Acid (1.0 equiv) in dry DCM (0.2 M). Add catalytic DMF (1-2 drops).

-

Cool to 0 °C. Dropwise add Oxalyl Chloride (1.2 equiv).

-

Stir at RT for 1–2 hours until gas evolution ceases (formation of acid chloride).

-

Concentrate in vacuo (carefully, do not heat >30 °C) to remove excess oxalyl chloride, or use the solution directly if stoichiometry was precise.

-

Re-dissolve residue in DCM. Add Amine (1.0 equiv) and Triethylamine (2.0 equiv).

-

Stir at RT overnight.

Visualized Workflows

Reaction Logic & Pathway

The following diagram illustrates the critical decision pathways for selecting the correct protocol based on the amine type and scale.

Caption: Decision tree for selecting the optimal coupling strategy based on amine properties and reaction scale.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance preventing attack. | Switch from EDC to HATU or T3P . Increase reaction time to 24h. |

| Starting Material Remains | Active ester hydrolysis (wet solvent). | Use Anhydrous DMF (commercial sure-seal). Ensure inert atmosphere ( |

| Impurity: N-Acyl Urea | Using Carbodiimide (EDC/DCC) without additive. | Switch to Protocol A (HATU) . Carbodiimides are poor choices for this hindered substrate. |

| Decarboxylation | Reaction temperature too high. | Keep reaction < 50 °C . Do not heat the acid chloride intermediate. |

| Product in Aqueous Layer | Product is highly polar/zwitterionic. | Do not use aqueous workup. Evaporate DMF/DCM and purify directly via Reverse Phase (C18) Prep-HPLC. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

- Patterson, A. W., et al. (2011). 1,1-Disubstituted Cyclobutanes in Drug Discovery. Journal of Medicinal Chemistry. (General reference for scaffold utility).

- Mykhailiuk, P. K. (2014). Generation of C1-substituted cyclobutane building blocks. Angewandte Chemie International Edition. (Context on cyclobutane stability).

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 1-methanesulfonylcyclobutane-1-carboxylic acid and all reagents before use. Alpha-sulfonyl compounds can possess unique toxicological profiles.

Sources

Application Notes and Protocols for the Esterification of 1-(Methylsulfonyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Esterifications

The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with broad applications in drug discovery, materials science, and fragrance production.[1] However, the seemingly straightforward transformation of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid into its corresponding esters presents significant synthetic hurdles. The steric bulk imposed by the cyclobutane ring, coupled with the electron-withdrawing nature of the adjacent methylsulfonyl group, renders the carboxylic acid moiety exceptionally unreactive towards classical esterification conditions. This guide provides a detailed exploration of robust and efficient protocols for the successful esterification of this challenging substrate, offering insights into reaction mechanisms and practical guidance for laboratory execution.

The cyclobutane motif is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates.[2] The addition of a methylsulfonyl group can further modulate the physicochemical properties of a molecule, influencing its solubility, polarity, and ability to engage in hydrogen bonding. Consequently, the development of reliable methods for the derivatization of molecules like 1-(methylsulfonyl)cyclobutane-1-carboxylic acid is of paramount importance for the advancement of modern drug development programs.

This document will delve into two primary strategies for the esterification of this sterically encumbered and electronically deactivated carboxylic acid: the Steglich esterification, a mild and effective method employing carbodiimide coupling agents, and the Yamaguchi esterification, which is particularly well-suited for the synthesis of highly functionalized and sterically hindered esters.[3][4]

Reaction Mechanisms and Strategic Considerations

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing esterification reactions. For a substrate as challenging as 1-(methylsulfonyl)cyclobutane-1-carboxylic acid, a nuanced approach to catalyst and reagent selection is essential.

The Inefficiency of Fischer Esterification

The traditional Fischer esterification, which involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is often the first method considered for ester synthesis.[5][6] However, this approach is generally unsuitable for sterically hindered substrates.[7] The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.[8] The bulky cyclobutane and methylsulfonyl groups surrounding the carboxylic acid in our target molecule create significant steric hindrance, impeding the approach of the alcohol nucleophile. Furthermore, the strongly acidic conditions and high temperatures required for Fischer esterification can lead to undesired side reactions and decomposition of complex molecules.[9]

Steglich Esterification: A Mild and Versatile Approach

The Steglich esterification, developed by Wolfgang Steglich, provides a powerful alternative for the esterification of acid-sensitive and sterically hindered substrates.[3] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][9]

The reaction proceeds under mild, often neutral pH and ambient temperature conditions.[1] The key to the success of the Steglich esterification lies in the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards alcohols.[3] This is where the crucial role of DMAP comes into play. DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt.[10] This "active ester" intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[3][11]

Figure 1: Mechanism of the Steglich Esterification.

Yamaguchi Esterification: Superior for Highly Hindered Systems

For exceptionally challenging esterifications, the Yamaguchi esterification offers a powerful solution.[12] This protocol is particularly effective for the synthesis of macrolactones and other highly functionalized esters where steric hindrance is a major obstacle.[13] The method involves a two-step, one-pot procedure. First, the carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride.[4][14] This mixed anhydride is highly activated, and upon the subsequent addition of the alcohol and a stoichiometric amount of DMAP, the ester is formed with high regioselectivity.[15] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to the formation of the desired ester.[4]

Figure 2: Mechanism of the Yamaguchi Esterification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid.

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is a good starting point due to the water-solubility of the urea byproduct, which simplifies purification.[16]

Materials:

-

1-(Methylsulfonyl)cyclobutane-1-carboxylic acid

-

Alcohol (e.g., methanol, ethanol, isopropanol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(methylsulfonyl)cyclobutane-1-carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DCM (approximately 0.1-0.5 M concentration).

-

Add the alcohol (1.2 eq) and DMAP (0.1 eq) to the solution and stir at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add EDC (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Protocol 2: Yamaguchi Esterification

This protocol is recommended for more sterically hindered alcohols or when the Steglich esterification yields are low.

Materials:

-

1-(Methylsulfonyl)cyclobutane-1-carboxylic acid

-

Alcohol (e.g., tert-butanol, neopentyl alcohol)

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add 1-(methylsulfonyl)cyclobutane-1-carboxylic acid (1.0 eq) and dissolve it in anhydrous toluene (approximately 0.2 M).

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture. Stir for 2 hours at room temperature to form the mixed anhydride.

-

In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

-

Slowly add the solution of the alcohol and DMAP to the mixed anhydride solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparative Analysis of Esterification Methods

The choice of esterification method can significantly impact the yield and purity of the final product. The following table provides a hypothetical comparison of expected outcomes for the esterification of 1-(methylsulfonyl)cyclobutane-1-carboxylic acid with various alcohols using the described protocols.

| Alcohol | Method | Coupling Reagent | Catalyst/Base | Expected Yield (%) | Purity (%) | Key Considerations |

| Methanol | Steglich | EDC | DMAP (cat.) | 85-95 | >98 | Efficient for simple primary alcohols. |

| Isopropanol | Steglich | EDC | DMAP (cat.) | 70-85 | >95 | Good yields for secondary alcohols. |

| tert-Butanol | Steglich | EDC | DMAP (cat.) | <10 | - | Ineffective due to high steric hindrance. |

| tert-Butanol | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Et₃N, DMAP (stoich.) | 60-75 | >95 | Method of choice for tertiary alcohols. |

| Neopentyl alcohol | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Et₃N, DMAP (stoich.) | 75-90 | >98 | Highly effective for hindered primary alcohols. |

Conclusion and Future Perspectives

The esterification of the sterically demanding and electronically deactivated 1-(methylsulfonyl)cyclobutane-1-carboxylic acid requires carefully selected synthetic strategies. While classical methods like Fischer esterification are largely ineffective, modern coupling reactions provide efficient and high-yielding pathways to the desired esters. The Steglich esterification offers a mild and versatile option for less hindered alcohols, while the Yamaguchi esterification proves superior for highly congested substrates.

The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and related fields to confidently tackle the synthesis of challenging ester derivatives. Further optimization of reaction conditions, including solvent, temperature, and reaction time, may lead to even greater efficiencies. The exploration of other advanced coupling agents, such as phosphonium- or uronium-based reagents, could also open new avenues for the derivatization of this important class of molecules.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Khan Academy. (n.d.). Fischer esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

-

The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

PubChem. (n.d.). 1-(Methylsulfonyl)cyclobutane-1-carboxylic acid. [Link]

-

Journal of the American Chemical Society. (1955). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of DMAP in Accelerating Esterification Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

- Trujillo, J., et al. (1993). Facile esterification of sulfonic acids and carboxylic acids with triethylorthoacetate.

-

Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

Wikipedia. (n.d.). Yamaguchi esterification. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

-

Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

-

Royal Society of Chemistry. (2015). Recent advances in the synthesis and transformations of sulfinate esters. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

-

Royal Society of Chemistry. (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]

-

ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. [Link]

-

The Journal of Organic Chemistry. (n.d.). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Organic Syntheses. (n.d.). Cyclobutylamine. [Link]

-

National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Organic Letters. (n.d.). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid. [Link]

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Yamaguchi Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]